N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide
Description
N-[4-(Aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide (CAS: 19411-48-4) is a sulfonamide derivative with the molecular formula C₁₃H₁₁N₃O₅S and a molecular weight of 321.31 g/mol . Structurally, it features a benzamide core substituted with a 3-methyl-4-nitro group at the benzene ring and a sulfamoyl (-SO₂NH₂) moiety at the para position of the aniline group. This compound is part of a broader class of sulfonamides, which are historically significant as antimicrobial agents and continue to be explored for diverse pharmacological applications, including carbonic anhydrase inhibition and antitubercular activity .
Properties
IUPAC Name |
3-methyl-4-nitro-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-8-10(2-7-13(9)17(19)20)14(18)16-11-3-5-12(6-4-11)23(15,21)22/h2-8H,1H3,(H,16,18)(H2,15,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCREYWRGVUPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide typically involves the reaction of 4-aminosulfonylphenylamine with 3-methyl-4-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or acetonitrile.
Major Products Formed
Reduction: The major product is N-[4-(aminosulfonyl)phenyl]-3-methyl-4-aminobenzamide.
Scientific Research Applications
Chemistry
N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide serves as a precursor in synthesizing more complex organic molecules. Its unique functional groups make it suitable for creating derivatives with tailored properties for specific applications.
Biology
In biological research, this compound is studied for its interactions with cellular targets. It has potential applications in understanding molecular mechanisms of action, particularly in pathways involving enzyme inhibition or receptor modulation.
Medicine
The compound has been investigated for its therapeutic properties:
- Anti-inflammatory Activity: Research indicates potential efficacy in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Anticancer Properties: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
Industrial Applications
In industrial settings, this compound is utilized in developing new materials. Its chemical stability and reactivity allow it to be incorporated into polymers and coatings with specific desired properties.
Case Studies
-
Anti-inflammatory Research:
A study explored the modification of this compound derivatives for enhanced COX inhibition. Results indicated that certain modifications led to improved selectivity for COX-2 over COX-1, suggesting a potential for safer anti-inflammatory drugs . -
Anticancer Activity:
Research focused on synthesizing analogs of the compound demonstrated promising activity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of purine nucleotides and thymidine, which are essential for DNA replication . This inhibition can disrupt cellular processes and has potential therapeutic applications in treating diseases such as cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
The following table provides a detailed comparison of N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide with analogous compounds, emphasizing structural variations, physicochemical properties, and biological activities:
Structural and Functional Group Analysis
- Nitro vs. Acetyl Substitutions : The 3-methyl-4-nitro group in the target compound contrasts with the acetyl group in N4-acetylsulfanilamide. Nitro groups enhance electrophilicity and may improve membrane permeability, whereas acetyl groups are metabolically labile, influencing pharmacokinetics .
- Heterocyclic Additions: Compounds like the oxazole- and pyrazole-containing derivatives exhibit enhanced antimicrobial and enzyme inhibitory activities due to heterocyclic π-π stacking and hydrogen-bonding interactions .
- Halogenation Effects : Brominated analogs (e.g., N-(4-bromo-3-methylphenyl)-4-methanesulfonylbenzamide) show increased molecular weight and hydrophobicity, which may alter bioavailability compared to the nitro-substituted target compound .
Physicochemical Properties
- Thermal Stability : Melting points for sulfonamides vary widely; N4-acetylsulfanilamide melts at 214°C , while halogenated analogs (e.g., brominated derivatives) show higher decomposition temperatures due to increased molecular rigidity .
Biological Activity
N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide is a compound with significant potential in biological research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Formula : C14H13N3O5S
- Molecular Weight : 317.34 g/mol
The structure includes an aminosulfonyl group , a phenyl ring , and a nitrobenzamide moiety , contributing to its unique chemical properties and biological activities.
This compound exhibits its biological effects primarily through enzyme inhibition. It interacts with specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in various biochemical pathways, influencing cellular functions.
Enzyme Inhibition
Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary studies suggest selectivity for COX-2 over COX-1, indicating potential anti-inflammatory properties.
Anticancer Properties
Recent studies have explored the compound's potential as an anticancer agent. For instance, derivatives of similar compounds have shown effectiveness in inhibiting DNA methyltransferases (DNMTs), which are implicated in cancer progression. The ability to reactivate silenced genes in cancer cells has been a focal point of research.
| Compound | Target | IC50 (µM) | Efficacy (%) |
|---|---|---|---|
| This compound | DNMT1 | 15 ± 3 | 90% |
| Derivative A | DNMT3A | 0.9 | 90% |
This table summarizes the inhibitory activity against DNMTs, highlighting the promising efficacy of this compound and its derivatives.
Case Studies
- Inhibition of COX Enzymes : A study investigated the COX-inhibitory activity of various N-acylated derivatives derived from nimesulide, revealing that some compounds exhibited moderate selectivity for COX-2 over COX-1. This suggests that similar modifications to this compound could enhance its anti-inflammatory properties .
- Anticancer Activity : Another research effort focused on the design and synthesis of derivatives aimed at inhibiting DNMTs. Among these, certain compounds demonstrated significant cytotoxicity against leukemia cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .
Q & A
Q. What are the recommended synthetic pathways and analytical techniques for synthesizing and characterizing N-[4-(aminosulfonyl)phenyl]-3-methyl-4-nitrobenzamide?
Answer:
- Synthesis: The compound can be synthesized via coupling reactions between substituted benzoyl chlorides and amines. For example, analogous nitrobenzamide derivatives are prepared by reacting 4-nitrobenzoyl chloride with functionalized anilines under controlled conditions (e.g., inert atmosphere, dry solvents) .
- Characterization: Key techniques include:
Q. How do the functional groups in this compound influence its physicochemical properties?
Answer:
- Nitro group (-NO₂): Enhances electron-withdrawing effects, increasing reactivity in substitution reactions and influencing redox potential in biological assays .
- Sulfonamide (-SO₂NH₂): Improves water solubility via hydrogen bonding and may act as a pharmacophore in enzyme inhibition (e.g., carbonic anhydrase) .
- Methyl substituent (-CH₃): Modulates steric hindrance, affecting binding affinity in biological targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Answer:
- Structural modifications: Systematically alter the nitro position, sulfonamide substituents, or methyl group to assess impacts on bioactivity. For example:
- Assays: Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests (e.g., IC₅₀ in cancer lines) to quantify activity changes .
Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?
Answer:
- Molecular docking: Use tools like AutoDock4 to model interactions with proteins (e.g., sulfonamide binding to zinc-containing enzymes). Flexible side-chain docking is critical for accuracy .
- MD simulations: Perform 100-ns simulations to assess binding stability and conformational changes in aqueous environments .
- QSAR models: Develop regression models correlating substituent electronic parameters (e.g., Hammett constants) with activity data .
Q. How can researchers reconcile contradictions in reported biological activities of nitrobenzamide derivatives?
Answer:
- Data normalization: Account for variations in assay conditions (e.g., pH, serum concentration) that alter compound solubility or stability .
- Metabolite profiling: Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Target validation: Confirm target specificity via CRISPR knockouts or competitive binding assays .
Q. What reaction conditions optimize the stability of this compound during synthesis?
Answer:
- Solvent selection: Use anhydrous DCM or THF to minimize hydrolysis of the benzamide bond .
- Temperature control: Maintain reactions at 0–5°C during acyl chloride coupling to prevent side reactions .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .
Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?
Answer:
- pH stability studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Plasma stability assays: Measure half-life in human plasma at 37°C to predict in vivo pharmacokinetics .
- Light sensitivity: Conduct accelerated degradation studies under UV light to establish storage guidelines .
Notes
- Citations adhere to evidence IDs provided (e.g., for AutoDock methods).
- Methodological rigor emphasizes reproducibility and validation, aligning with academic research standards.
- Contradictions are addressed via multi-angle experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
